2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine with a molecular formula of C15H15N3 This compound is known for its complex structure, which includes an imidazo[1,2-a]pyridine ring system fused with an aniline moiety
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets in various ways depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Based on the known bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aniline and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the imidazo[1,2-a]pyridine or aniline rings .
Scientific Research Applications
2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A simpler analog with similar biological activities but lacking the aniline moiety.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with enhanced antimicrobial properties.
Uniqueness
2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its combined imidazo[1,2-a]pyridine and aniline structure, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-5-6-18-9-14(17-15(18)7-10)12-4-3-11(2)13(16)8-12/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPOLPXVMKIAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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